molecular formula C24H24N4O4S B2369219 N-(3'-acetyl-1-(2-(allyloxy)benzyl)-7-methyl-2-oxo-3'H-spiro[indoline-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide CAS No. 919212-62-7

N-(3'-acetyl-1-(2-(allyloxy)benzyl)-7-methyl-2-oxo-3'H-spiro[indoline-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide

Cat. No.: B2369219
CAS No.: 919212-62-7
M. Wt: 464.54
InChI Key: NGPBSWZGXBKWDM-UHFFFAOYSA-N
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Description

N-(3'-Acetyl-1-(2-(allyloxy)benzyl)-7-methyl-2-oxo-3'H-spiro[indoline-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide is a spirocyclic compound featuring a fused indoline-thiadiazole core. Its structure includes a 1,3,4-thiadiazole ring conjugated with a substituted indoline moiety, a 3'-acetyl group, and a 2-(allyloxy)benzyl substituent. The allyloxy and acetyl groups contribute to its electronic profile and solubility, making it a candidate for pharmacological studies.

Properties

IUPAC Name

N-[4-acetyl-7'-methyl-2'-oxo-1'-[(2-prop-2-enoxyphenyl)methyl]spiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O4S/c1-5-13-32-20-12-7-6-10-18(20)14-27-21-15(2)9-8-11-19(21)24(22(27)31)28(17(4)30)26-23(33-24)25-16(3)29/h5-12H,1,13-14H2,2-4H3,(H,25,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGPBSWZGXBKWDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C3(C(=O)N2CC4=CC=CC=C4OCC=C)N(N=C(S3)NC(=O)C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3'-acetyl-1-(2-(allyloxy)benzyl)-7-methyl-2-oxo-3'H-spiro[indoline-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure featuring a spiro[indoline] core and a thiadiazole moiety. Its molecular formula is C₁₈H₁₈N₄O₃S, with a molecular weight of 464.5 g/mol. The presence of various functional groups suggests multiple avenues for biological interaction.

1. Anticancer Activity

Research indicates that derivatives of this compound exhibit notable anticancer properties. For instance:

  • Cell Line Studies : In vitro studies have demonstrated cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The compound showed IC50 values in the range of 5.1–22.08 µM, with the most potent derivative achieving an IC50 of 5.10 µM against MCF-7 cells .
Cell Line IC50 (µM) Reference
MCF-75.10
HepG26.19
A5498.4

2. Antioxidant Activity

The compound has also been evaluated for its antioxidant potential. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.

  • Mechanism : The antioxidant activity was assessed using the DPPH assay, where the compound demonstrated significant free radical scavenging ability with an EC50 value suggesting effectiveness comparable to known antioxidants .

3. Antimicrobial Activity

Recent studies have explored the antimicrobial properties of the compound against various pathogens:

  • Antibacterial and Antifungal Effects : The compound exhibited activity against both Gram-positive and Gram-negative bacteria as well as certain fungal strains, indicating broad-spectrum antimicrobial potential .

The biological activities of this compound are thought to be mediated through several mechanisms:

  • Inhibition of Cell Proliferation : The compound appears to induce apoptosis in cancer cells by activating caspase pathways.
  • Free Radical Scavenging : By neutralizing free radicals, it reduces oxidative damage to cells.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in tumor progression and microbial growth.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical settings:

  • A study on MCF-7 cell lines showed that treatment with the compound led to a decrease in cell viability and an increase in apoptotic markers after 24 hours of exposure .
  • Another investigation into its antimicrobial properties revealed that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Modified Substituents

A closely related analog, N-{3′-Acetyl-1-[4-(3-methylbutoxy)benzyl]-2-oxo-1,2-dihydro-3′H-spiro[indole-3,2′-[1,3,4]thiadiazol]-5′-yl}acetamide (), differs in the benzyl substituent (4-(3-methylbutoxy) vs. 2-(allyloxy)). Key comparisons include:

  • Substituent Effects : The allyloxy group in the target compound may confer greater reactivity due to the terminal alkene, whereas the 3-methylbutoxy substituent in the analog enhances lipophilicity.
  • Molecular Weight : The target compound (C₂₆H₂₆N₄O₄S) has a molecular weight of 502.58 g/mol, while the analog (C₂₈H₃₂N₄O₄S) weighs 544.65 g/mol. The higher mass of the analog correlates with its bulkier 3-methylbutoxy group.

Heterocyclic Variations: Thiadiazole vs. Oxadiazole Derivatives

Compounds with oxadiazole rings, such as 2-[(5-((1H-Indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(thiazol-2-yl)acetamides (), exhibit distinct electronic properties compared to thiadiazole-based structures:

  • Electronic Profiles : The 1,3,4-thiadiazole ring in the target compound contains sulfur, which enhances π-conjugation and electron-withdrawing effects compared to oxygen in oxadiazoles.
  • Biological Activity : Oxadiazole derivatives (e.g., ) demonstrate anti-inflammatory and antibacterial properties, whereas thiadiazoles are often explored for acetylcholinesterase inhibition (). This suggests the target compound’s thiadiazole core may favor neurological applications .

Spirocyclic vs. Non-Spirocyclic Frameworks

Spiro[indoline-3,5'-thiazolo[4,3-b][1,3,4]oxadiazol]-2-ones () share a spiro architecture but incorporate oxadiazole-thiazole systems instead of thiadiazole-indoline:

  • Bioactivity : Spiro-oxadiazole derivatives () show potent anti-inflammatory activity (e.g., compound 5d, IC₅₀ = 12 µM), suggesting the target compound’s spiro-thiadiazole system may similarly optimize pharmacodynamic profiles .

Structural Insights from X-ray Diffraction Studies

X-ray analyses of N-{2,2,2-trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide () reveal planar thiadiazole rings with bond lengths of ~1.28 Å (C=N) and ~1.74 Å (C–S). These parameters are consistent with the target compound’s thiadiazole core, supporting its stability in biological environments. However, the spiro indoline-thiadiazole system likely introduces puckering (via Cremer-Pople parameters, ), altering torsional strain and intermolecular interactions .

Data Table: Key Comparative Metrics

Compound Name Substituents Molecular Weight (g/mol) Biological Activity Key Structural Feature Reference
N-(3'-Acetyl-1-(2-(allyloxy)benzyl)-7-methyl-2-oxo-3'H-spiro[indoline-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide 2-(Allyloxy)benzyl 502.58 N/A (Theoretical) Spiro indoline-thiadiazole
N-{3′-Acetyl-1-[4-(3-methylbutoxy)benzyl]-...acetamide (Analog) 4-(3-Methylbutoxy)benzyl 544.65 Improved lipophilicity Linear alkoxy substituent
2'-((Benzo[d]thiazol-2-ylthio)methyl)spiro[...]oxadiazol]-2-ones () Benzo[d]thiazole ~450–550 Anti-inflammatory (IC₅₀: 12 µM) Spiro oxadiazole-thiazole
N-(5-((2-(Piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide () Piperidine-thioethyl ~350–400 Acetylcholinesterase inhibition Linear thiadiazole

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